molecular formula C14H15BO3S B13149031 (4-((4-Methoxybenzyl)thio)phenyl)boronic acid

(4-((4-Methoxybenzyl)thio)phenyl)boronic acid

Cat. No.: B13149031
M. Wt: 274.1 g/mol
InChI Key: WWIVYQNFXKPUTK-UHFFFAOYSA-N
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Description

(4-((4-Methoxybenzyl)thio)phenyl)boronic acid is an organoboron compound with the molecular formula C14H15BO3S It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-methoxybenzyl)thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methoxybenzyl)thio)phenyl)boronic acid typically involves the reaction of 4-(bromomethyl)anisole with thiophenol to form 4-((4-methoxybenzyl)thio)benzene. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methoxybenzyl)thio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Thiophenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(4-((4-Methoxybenzyl)thio)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((4-Methoxybenzyl)thio)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, making it a key component in the reaction mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a (4-methoxybenzyl)thio group and a boronic acid group on the phenyl ring

Properties

Molecular Formula

C14H15BO3S

Molecular Weight

274.1 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid

InChI

InChI=1S/C14H15BO3S/c1-18-13-6-2-11(3-7-13)10-19-14-8-4-12(5-9-14)15(16)17/h2-9,16-17H,10H2,1H3

InChI Key

WWIVYQNFXKPUTK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)SCC2=CC=C(C=C2)OC)(O)O

Origin of Product

United States

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